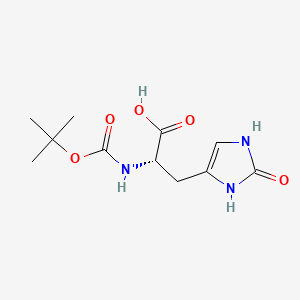
Ethyl 5-amino-2-(methylthio)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-amino-2-(methylsulfanyl)benzoate is an organic compound with the molecular formula C10H13NO2S It is a derivative of benzoic acid, featuring an amino group at the 5-position and a methylsulfanyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-2-(methylsulfanyl)benzoate typically involves the esterification of 5-amino-2-(methylsulfanyl)benzoic acid. One common method is the Fischer esterification, where the benzoic acid derivative reacts with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.
Industrial Production Methods
Industrial production of ethyl 5-amino-2-(methylsulfanyl)benzoate may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-amino-2-(methylsulfanyl)benzoate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzoates.
Applications De Recherche Scientifique
Ethyl 5-amino-2-(methylsulfanyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a precursor to pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 5-amino-2-(methylsulfanyl)benzoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, leading to a biological response. The amino and methylsulfanyl groups can play crucial roles in binding to molecular targets and modulating their activity.
Comparaison Avec Des Composés Similaires
Ethyl 5-amino-2-(methylsulfanyl)benzoate can be compared to other benzoate derivatives, such as:
Methyl 5-amino-2-(methylsulfanyl)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 5-amino-2-(methylsulfonyl)benzoate: Contains a sulfonyl group instead of a methylsulfanyl group, leading to different chemical properties and reactivity.
The uniqueness of ethyl 5-amino-2-(methylsulfanyl)benzoate lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C10H13NO2S |
|---|---|
Poids moléculaire |
211.28 g/mol |
Nom IUPAC |
ethyl 5-amino-2-methylsulfanylbenzoate |
InChI |
InChI=1S/C10H13NO2S/c1-3-13-10(12)8-6-7(11)4-5-9(8)14-2/h4-6H,3,11H2,1-2H3 |
Clé InChI |
OFDHAWYTPYRQSF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=CC(=C1)N)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



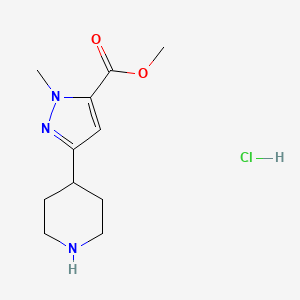
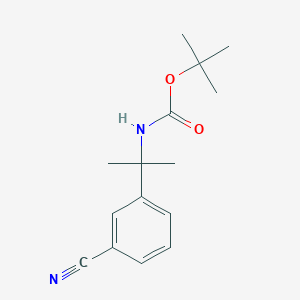
amino}-2,2-difluoropropanoate](/img/structure/B13515419.png)
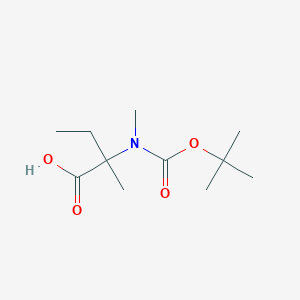
![5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carbonitrile](/img/structure/B13515428.png)

![n-[(Benzyloxy)carbonyl]-s-methylcysteine](/img/structure/B13515441.png)
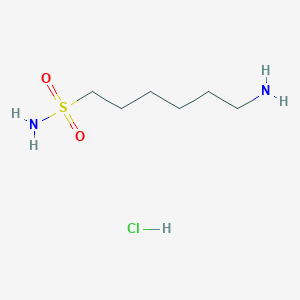
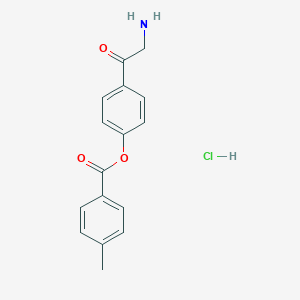
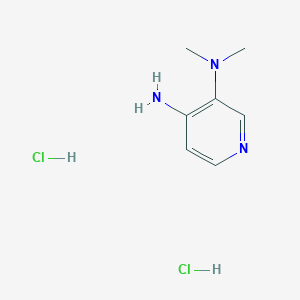
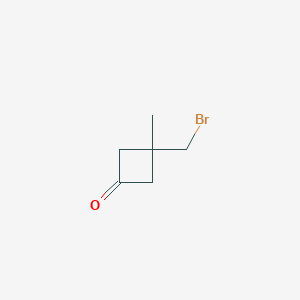
![2-Bromo-7,7-difluorospiro[3.5]nonane](/img/structure/B13515465.png)
